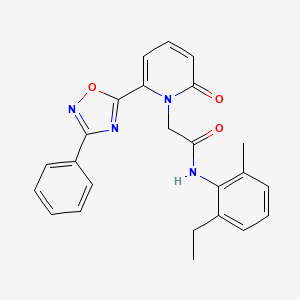

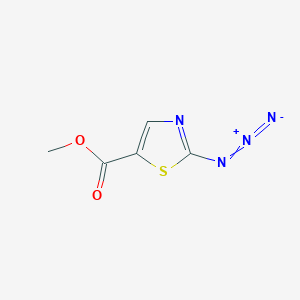

N-(2-ethyl-6-methylphenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-ethyl-6-methylphenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide" is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

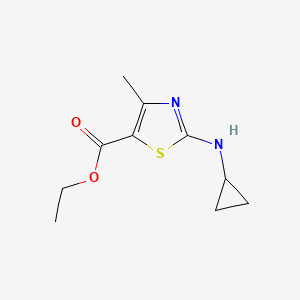

The synthesis of related acetamide derivatives is well-documented in the literature. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions has been described, which involves exploring different N-acyl, N-alkyl, and amino functions to optimize biological activity as kappa-opioid agonists . Similarly, synthetic routes to 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives have been reported, which include the use of peracetic acid and other oxidants to generate multiple products . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

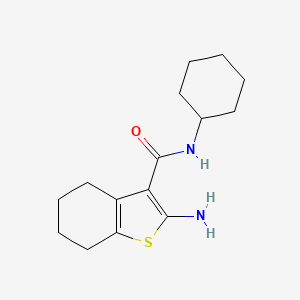

The molecular structure of acetamide derivatives is crucial for their biological activity. Spectroscopic methods and X-ray crystallography have been employed to characterize the molecular structures of oxidation products of 2-(pyridin-2-yl)-N,N-diphenylacetamides . Such techniques are essential for confirming the structure of novel compounds, including the one under analysis, and for understanding the relationship between structure and function.

Chemical Reactions Analysis

Chemical reactions involving acetamide derivatives can lead to a variety of products, as seen in the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, which results in four different products depending on the oxidant and reaction conditions . This indicates that the compound "this compound" may also undergo diverse chemical reactions, which could be explored to understand its reactivity and potential transformations.

Physical and Chemical Properties Analysis

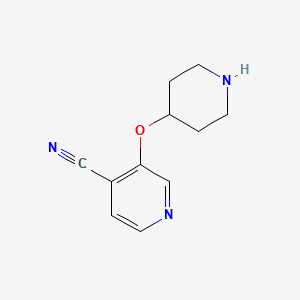

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, novel acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and characterized by various spectroscopic techniques, which provide insights into their cytotoxicity against different human leukemic cell lines . These properties are critical for the development of compounds with potential therapeutic applications.

Applications De Recherche Scientifique

Anticancer Properties

Research on novel derivatives, including those with 1,3,4-oxadiazole motifs, has demonstrated significant anticancer activity. For instance, Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and evaluated their cytotoxicity on various human leukemic cell lines. Compounds showed high cytotoxicity on PANC-1 and HepG2 cell lines, indicating potential for anticancer drug development Vinayak et al., 2014.

Synthesis and Characterization of Derivatives

Studies also focus on the synthesis and characterization of chemical derivatives containing the 1,3,4-oxadiazole ring. Rady and Barsy (2006) developed a method for synthesizing various heterocyclic derivatives, including pyridine and 1,3,4-oxadiazole derivatives. Their work provides insight into the chemical structures and potential applications of these compounds Rady & Barsy, 2006.

Biological Assessment

Karpina et al. (2019) explored the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle and assessed their biological properties. This study not only elucidates the synthetic approach but also assesses the pharmacological activities of the compounds, broadening the scope of their potential applications Karpina et al., 2019.

Antioxidant Activity

The antioxidant activity of compounds related to the specified chemical structure has been evaluated, showing that these derivatives can exhibit significant antioxidant properties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and assessed their antioxidant activity, highlighting the potential of these compounds in oxidative stress-related therapeutic applications Chkirate et al., 2019.

Antimicrobial Activities

The antimicrobial potential of 1,3,4-oxadiazole derivatives has been a subject of research, indicating their potential use in combating microbial infections. Bayrak et al. (2009) synthesized novel 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents Bayrak et al., 2009.

Propriétés

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-3-17-12-7-9-16(2)22(17)25-20(29)15-28-19(13-8-14-21(28)30)24-26-23(27-31-24)18-10-5-4-6-11-18/h4-14H,3,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVDODOQHHSUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC=C2C3=NC(=NO3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

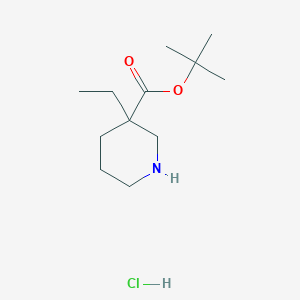

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

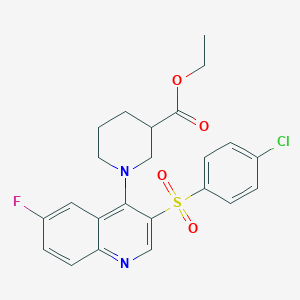

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)

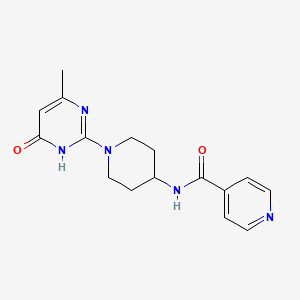

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)

![4-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2518030.png)